molecular formula C11H12O3 B1296578 2-(1,3-Dioxolan-2-yl)-1-phenylethanone CAS No. 55337-55-8

2-(1,3-Dioxolan-2-yl)-1-phenylethanone

Cat. No.: B1296578
CAS No.: 55337-55-8
M. Wt: 192.21 g/mol
InChI Key: ILOSDCLCONAJQX-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-phenylethanone: is an organic compound that features a 1,3-dioxolane ring attached to a phenyl group through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-phenylethanone typically involves the formation of the 1,3-dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The general reaction can be represented as follows:

RCHO+HOCH2CH2OHRCH(OCH2CH2O)\text{RCHO} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{RCH(OCH}_2\text{CH}_2\text{O)} RCHO+HOCH2​CH2​OH→RCH(OCH2​CH2​O)

In this case, the carbonyl compound is benzaldehyde, and the reaction is catalyzed by an acid such as p-toluenesulfonic acid in refluxing toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of eco-friendly reductants like glucose in alkaline medium has been explored for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br_2) or nitric acid (HNO_3).

Major Products

    Oxidation: Benzaldehyde can be oxidized to benzoic acid.

    Reduction: The ketone group can be reduced to a secondary alcohol.

    Substitution: Substituted phenyl derivatives can be formed depending on the electrophile used.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-phenylethanone involves its interaction with various molecular targets. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds. The 1,3-dioxolane ring provides stability and can protect reactive functional groups during chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: Similar structure but with a six-membered ring.

    1,3-Dioxolane: The parent compound without the phenyl group.

    Benzaldehyde: The precursor in the synthesis of 2-(1,3-Dioxolan-2-yl)-1-phenylethanone.

Uniqueness

This compound is unique due to the presence of both the 1,3-dioxolane ring and the phenyl group, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-5,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOSDCLCONAJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306011
Record name NSC173198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55337-55-8
Record name NSC173198
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC173198
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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